molecular formula C16H16ClN3O2S B2766566 4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-86-0

4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2766566
CAS No.: 1021227-86-0
M. Wt: 349.83
InChI Key: VTYFUQRNSWRPJW-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a cyclopropylamino substituent

Preparation Methods

The synthesis of 4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzamide group can be introduced via an amide coupling reaction using 4-chlorobenzoic acid and an appropriate amine. Industrial production methods may involve optimization of these reactions using catalysts, solvents, and controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(4-(3-(cyclopropylamino)-3-oxopropyl)thiazol-2-yl)benzamide include other thiazole derivatives and benzamide compounds. For example:

This compound stands out due to its specific structural features and the presence of the cyclopropylamino group, which may enhance its biological activity and specificity.

Properties

IUPAC Name

4-chloro-N-[4-[3-(cyclopropylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-11-3-1-10(2-4-11)15(22)20-16-19-13(9-23-16)7-8-14(21)18-12-5-6-12/h1-4,9,12H,5-8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFUQRNSWRPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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